molecular formula C10H21O3P B14255733 Dimethyl oct-1-EN-1-ylphosphonate CAS No. 174781-90-9

Dimethyl oct-1-EN-1-ylphosphonate

Cat. No.: B14255733
CAS No.: 174781-90-9
M. Wt: 220.25 g/mol
InChI Key: LZJMFMGYKXKPJH-UHFFFAOYSA-N
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Description

Dimethyl oct-1-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl oct-1-EN-1-ylphosphonate can be synthesized through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur under mild conditions and can be completed within a short time frame.

Industrial Production Methods

Industrial production of this compound often involves large-scale adaptations of the synthetic methods mentioned above. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl oct-1-EN-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and diaryliodonium salts. Reaction conditions often involve mild temperatures and short reaction times, making these processes efficient and practical for both laboratory and industrial settings .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl oct-1-EN-1-ylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl oct-1-EN-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl oct-1-EN-1-ylphosphonate include:

  • Dimethyl methylphosphonate
  • Dimethyl ethylphosphonate
  • Dimethyl propylphosphonate

Uniqueness

What sets this compound apart from these similar compounds is its longer octenyl chain, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions .

Properties

CAS No.

174781-90-9

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

1-dimethoxyphosphoryloct-1-ene

InChI

InChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3

InChI Key

LZJMFMGYKXKPJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CP(=O)(OC)OC

Origin of Product

United States

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